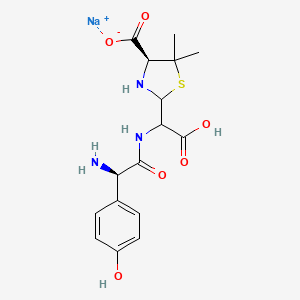

C16H21N3NaO6S

Description

Propriétés

Numéro CAS |

68728-47-2 |

|---|---|

Formule moléculaire |

C16H21N3NaO6S |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

sodium 4-[1-amino-2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-2-oxoethyl]phenolate |

InChI |

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25); |

Clé InChI |

PJHSSZDLANLIDR-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Amoxicillin USP RC D ; Amoxicillin Penicilloic Acid |

Origine du produit |

United States |

Sodium Amoxicilloate (C16H21N3NaO6S): Structural Characterization and Stability Implications

This technical guide provides an in-depth characterization of Sodium Amoxicilloate (CAS 68728-47-2), the chemical entity corresponding to the formula C16H21N3NaO6S .

Content Type: Technical Whitepaper Subject: Pharmaceutical Impurity Profiling & Degradation Chemistry Compound Identity: Amoxicillin Impurity D (Sodium Salt) / Sodium Amoxicilloate

Executive Summary

The chemical formula C16H21N3NaO6S identifies Sodium Amoxicilloate (also known as Amoxicilloic Acid Sodium Salt). It is the primary degradation product of the antibiotic Amoxicillin, resulting from the hydrolytic opening of the beta-lactam ring. In pharmaceutical development, this compound serves as a critical stability-indicating impurity and a known immunogenic determinant .

Unlike the parent drug, Sodium Amoxicilloate lacks antimicrobial activity due to the destruction of the pharmacophore (the beta-lactam ring). Its presence in formulations indicates loss of potency and increased risk of hypersensitivity reactions.

Chemical Identity and Structure

Nomenclature and Identifiers

| Parameter | Detail |

| Common Name | Sodium Amoxicilloate |

| Pharmacopeial Name | Amoxicillin Impurity D (EP/USP context) |

| CAS Number | 68728-47-2 |

| Molecular Formula | C16H21N3NaO6S (Note: Often denoted as the sodium salt adduct of the acid C16H21N3O6S) |

| Molecular Weight | 406.41 g/mol |

| IUPAC Name | Sodium (2R,4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylate |

Structural Analysis

The transition from Amoxicillin to Sodium Amoxicilloate involves a specific structural transformation:

-

Beta-Lactam Ring: Ruptured.[1] The highly strained amide bond breaks, relieving ring strain but destroying antibacterial efficacy.

-

Thiazolidine Ring: Remains intact.

-

Side Chain: The 2-amino-2-(4-hydroxyphenyl)acetyl group remains unchanged.

-

Ionic Character: The hydrolysis generates a free carboxylic acid group (forming a dicarboxylate species in basic conditions), which forms the sodium salt.

Formation Mechanism: The Hydrolysis Pathway

The formation of C16H21N3NaO6S is the dominant pathway for Amoxicillin degradation in aqueous solutions, particularly under alkaline conditions or in the presence of beta-lactamase enzymes.

Mechanistic Steps

-

Nucleophilic Attack: Hydroxide ions (

) or water molecules attack the carbonyl carbon of the beta-lactam ring. -

Ring Opening: The C-N bond cleaves, generating a secondary amine and a carboxylic acid group.

-

Salt Formation: In the presence of sodium ions (e.g., in buffered solutions or sodium salt formulations), the newly formed carboxylate stabilizes as Sodium Amoxicilloate.

Pathway Visualization

The following diagram illustrates the degradation of Amoxicillin into Sodium Amoxicilloate and subsequent breakdown products.

Figure 1: Degradation pathway showing the conversion of Amoxicillin to Sodium Amoxicilloate (C16H21N3NaO6S) via beta-lactam ring hydrolysis.

Physicochemical Properties & Stability

Solubility Profile

Sodium Amoxicilloate exhibits high water solubility compared to the zwitterionic parent compound (Amoxicillin Trihydrate).

-

Water: Highly Soluble (due to ionic carboxylate groups).

-

Organic Solvents: Poorly soluble in ethanol and acetonitrile.

-

Implication: This solubility difference is utilized in Reverse-Phase HPLC (RP-HPLC) methods, where the impurity elutes earlier (lower retention time) than the parent drug due to increased polarity.

Stability Factors

-

pH Sensitivity: The formation of this impurity is accelerated at pH > 7.0. Formulations must be buffered to slightly acidic ranges (pH 5.0–6.0) to minimize ring opening.

-

Temperature: Reaction follows pseudo-first-order kinetics; rate increases significantly with temperature (Arrhenius behavior).

-

Hygroscopicity: The sodium salt is hygroscopic, requiring storage under desiccant or nitrogen atmosphere (typically 2-8°C).

Analytical Profiling (Protocol)

To detect and quantify C16H21N3NaO6S in pharmaceutical samples, the following RP-HPLC protocol is the industry standard (aligned with EP/USP monographs).

HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing |

| Mobile Phase A | Phosphate Buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Detection | UV at 254 nm (Amide absorption) |

| Flow Rate | 1.0 mL/min |

| Retention Time | ~0.3 - 0.5 relative to Amoxicillin (Early eluting peak) |

Identification Workflow

-

Sample Prep: Dissolve formulation in Mobile Phase A.

-

Injection: Inject 20 µL of sample.

-

Separation: Run gradient elution (typically 95% A to 60% A over 20 mins).

-

Quantification: Calculate area % of the peak corresponding to Sodium Amoxicilloate (Relative Response Factor is typically ~1.0).

Biological and Safety Implications

Immunogenicity (Allergy)

Sodium Amoxicilloate is a major haptenic determinant .

-

Mechanism: The open beta-lactam ring exposes a reactive group that can covalently bind to serum proteins (e.g., albumin) to form penicilloyl-protein conjugates.

-

Consequence: These conjugates are the primary triggers for IgE-mediated anaphylaxis in penicillin-allergic patients.

-

Screening: This compound is often used in skin prick testing (as part of the Minor Determinant Mixture or Major Determinant) to diagnose penicillin allergy.

Pharmacological Inactivity

The intact beta-lactam ring is essential for binding to Penicillin-Binding Proteins (PBPs) in bacteria. Sodium Amoxicilloate cannot inhibit bacterial cell wall synthesis. Therefore, high levels of this impurity directly correlate with therapeutic failure .

References

-

PubChem. (2025).[2] Amoxicilloic Acid Sodium Salt (CID 122391256).[2] National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: Amoxicillin Impurity D (CAS 68728-47-2).[1][3][4] Available at: [Link]

-

Nagy, N. M., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin: Fate and Transformation. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 2. Amoxycilloic Acid Sodium Salt | C16H20N3NaO6S | CID 122391256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Amoxicillin Related Compound D (50 mg) ((4S)-2-{[(R)-2-amino-2-(4-hydroxyphenyl)acetamido](carboxy)methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, monosodium salt) | 68728-47-2 [chemicalbook.com]

Technical Monograph: Amoxicillin Impurity D Sodium Salt (CAS 68728-47-2)

[1][2][3]

Executive Summary

Amoxicillin Impurity D (Sodium Salt) , chemically identified as the sodium salt of amoxicillin penicilloic acid, represents the primary hydrolytic degradation product of the beta-lactam antibiotic amoxicillin. Its presence is a critical quality attribute (CQA) in pharmaceutical development due to its direct correlation with improper storage conditions (moisture/pH excursions) and its potential immunogenic implications. This guide provides a comprehensive technical analysis of its formation, synthesis, and characterization, designed for analytical scientists and formulation engineers.

Chemical Identity & Molecular Architecture[3]

Amoxicillin Impurity D is formed via the rupture of the strained beta-lactam ring. Unlike the parent API, which possesses a bicyclic penam nucleus, Impurity D features a thiazolidine ring with a free dicarboxylic acid tail (in the salt form, one or both may be ionized).

| Attribute | Specification |

| Common Name | Amoxicillin Impurity D (EP); Amoxicillin Related Compound D (USP) |

| Chemical Name | Sodium (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylate |

| CAS Number | 68728-47-2 (Sodium Salt); 1642629-94-4 (Free Acid) |

| Molecular Formula | C₁₆H₂₀N₃NaO₆S |

| Molecular Weight | 405.40 g/mol |

| Stereochemistry | Retains the (2R) configuration at the side chain and (4S) at the thiazolidine ring.[1][2][3][4][5][6][7][8][9] |

| Solubility | Highly soluble in water; sparingly soluble in organic solvents (methanol, acetonitrile). |

Mechanistic Genesis: The Hydrolytic Pathway

The formation of Impurity D is the result of a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This reaction is catalyzed by both acid and base, though the sodium salt is specifically the product of alkaline hydrolysis.

Degradation Mechanism

The high ring strain of the four-membered beta-lactam ring makes it an electrophilic "warhead." Hydroxide ions (

Figure 1: The hydrolytic degradation pathway of Amoxicillin leading to Impurity D. Note that further degradation (dashed line) leads to penilloic acid via decarboxylation.[8]

Synthesis & Isolation Protocol

To generate high-purity Impurity D for use as a Reference Standard (RS), a controlled alkaline hydrolysis is required. The key challenge is preventing the subsequent decarboxylation.

Experimental Workflow

Reagents: Amoxicillin Trihydrate (API), 0.1 N Sodium Hydroxide (NaOH), 0.1 N Hydrochloric Acid (HCl), Lyophilizer.

Step-by-Step Protocol:

-

Solubilization: Suspend 1.0 g of Amoxicillin Trihydrate in 10 mL of distilled water at 4°C (Ice bath). Rationale: Low temperature minimizes kinetic energy for secondary degradation.

-

Hydrolysis: Dropwise add 0.1 N NaOH while monitoring pH. Maintain pH between 8.5 and 9.0. Stir for 30–45 minutes. The solution will clarify as the sodium salt forms and the ring opens.

-

Quenching: Carefully adjust pH back to 7.0–7.5 using 0.1 N HCl. Critical: Do not acidify below pH 5.0, as this catalyzes decarboxylation to penilloic acid.

-

Isolation: Filter the solution through a 0.22 µm membrane to remove particulates.

-

Lyophilization: Freeze-dry the filtrate to obtain the amorphous white solid of Amoxicillin Impurity D Sodium Salt.

Analytical Characterization

Distinguishing Impurity D from the parent API and other degradants (like the dimer or penilloic acid) requires robust chromatography.

HPLC Method Parameters (EP/USP Aligned)

| Parameter | Condition |

| Column | C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile : Mobile Phase A (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 210 nm (Note: Impurity D has lower absorbance at 254 nm than Amoxicillin due to ring opening) |

| Retention Time (RT) | Amoxicillin (~8 min); Impurity D (~3–4 min, elutes earlier due to increased polarity from carboxyl groups). |

Mass Spectrometry (LC-MS) Profile

-

Ionization: ESI Positive/Negative Mode.

-

Parent Ion (Free Acid): [M+H]+ = 384.4 m/z.

-

Sodium Adducts: [M+Na]+ = 406.4 m/z.

-

Fragmentation: Loss of the side chain (hydroxyphenylglycine) is a common fragment.

Figure 2: Analytical workflow for the identification and quantification of Impurity D.

Regulatory & Safety Implications

Immunogenicity (The Hapten Hypothesis)

Impurity D contains a penicilloic acid moiety.[2] While less reactive than the intact beta-lactam ring, penicilloic acids can still act as haptens. They may bind to serum proteins (like albumin) via remaining reactive sites or through disulfide interchange at the thiazolidine sulfur, potentially triggering IgE-mediated hypersensitivity reactions in sensitized individuals.

Pharmacopoeial Limits

References

-

European Pharmacopoeia Commission. Amoxicillin Sodium Monograph 0577. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP). Amoxicillin Related Compounds. USP-NF Online.

-

Naginchand, D. et al. (2014).[10] RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate.

-

Veeprho Pharmaceuticals. Amoxicillin EP Impurity D (Sodium Salt) Data Sheet.[1]

-

Deshpande, A. et al. (2011). Degradation pathways of Amoxicillin under stress conditions.[10][11][12] Journal of Pharmaceutical and Biomedical Analysis.[1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

- 5. alentris.org [alentris.org]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. akjournals.com [akjournals.com]

Mechanistic & Analytical Review: Beta-Lactam Ring Opening in Amoxicillin

[1][2]

Executive Summary

This technical guide deconstructs the degradation pathways of Amoxicillin, specifically focusing on the cleavage of the

Structural Vulnerability: The -Lactam "Warhead"

The efficacy of Amoxicillin relies on the high ring strain of the four-membered

The Two Primary Degradation Pathways

Researchers must distinguish between two distinct ring-opening mechanisms:

-

Intermolecular Hydrolysis (Pathway A):

-

Mechanism: Water or hydroxide ions attack the

-lactam carbonyl. -

Product: Amoxicilloic acid (open chain).

-

Mass Shift: +18 Da (Addition of H₂O).

-

Context: Dominant in acidic or highly alkaline solutions.

-

-

Intramolecular Aminolysis (Pathway B - The "Amoxicillin Anomaly"):

-

Mechanism: The free amino group (

) on the C7 side chain acts as an internal nucleophile, attacking the -

Product: Amoxicillin 2,5-diketopiperazine (DKP).

-

Mass Shift: 0 Da (Isomerization).

-

Context: Dominant in neutral to slightly basic conditions and high concentrations (suspensions). This is a critical quality attribute because DKP is often immunogenic.

-

Pathway Visualization

The following diagram illustrates the competing pathways and the subsequent degradation into Penilloic acid (via decarboxylation).

Figure 1: Competing degradation pathways of Amoxicillin. Note the mass difference in Amoxicilloic Acid (+18 Da) versus the isomeric DKP.

Kinetics & Thermodynamics

Understanding the pH-rate profile is essential for formulation stability.

-

Acidic Catalysis (pH < 4):

-

Protonation of the

-lactam nitrogen reduces the resonance stabilization of the amide bond, making the carbonyl carbon extremely electrophilic. -

Result: Rapid formation of Amoxicilloic acid, followed by decarboxylation to Penilloic acid.

-

-

Neutral/Weakly Basic (pH 6–8):

-

The side chain amine is unprotonated (pKa

7.4) and capable of nucleophilic attack. -

Result: Maximal formation of DKP. This is the "danger zone" for reconstituted suspensions.

-

-

Alkaline Catalysis (pH > 9):

-

Direct attack by

ions. -

Result: Rapid hydrolysis to Amoxicilloic acid.

-

Analytical Architecture: LC-MS/MS Strategy

Because Amoxicillin and its DKP degradant are isomers (isobaric at m/z 366), mass spectrometry alone cannot distinguish them without chromatographic separation.

Separation Protocol (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm).

-

Gradient: Steep gradient (5% to 60% B over 10 mins) is required to separate the polar Amoxicilloic acid (elutes early) from the parent and DKP.

Mass Spectrometry Transitions (MRM)

The following table summarizes the critical Multi-Reaction Monitoring (MRM) transitions for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism of Fragmentation | Retention Order |

| Amoxicilloic Acid | 384 | 323 | Decarboxylation + loss of amine | 1 (Earliest) |

| Amoxicillin | 366 | 349 | Loss of | 2 |

| Amoxicillin | 366 | 114 | Fragmentation of thiazolidine ring | 2 |

| Amoxicillin DKP | 366 | 160 | Cleavage of piperazine-2,5-dione | 3 (Latest) |

Technical Note: The m/z 160 fragment is highly characteristic of the DKP ring structure. While Amoxicillin can produce m/z 160, the ratio of 160/349 is significantly higher in the DKP spectra.

Analytical Workflow Visualization

Figure 2: LC-MS/MS workflow for resolving isobaric interference between Amoxicillin and DKP.

Experimental Protocol: Forced Degradation Study

To validate the stability-indicating nature of your analytical method, perform the following stress testing protocol. This is designed to generate 10-20% degradation, compliant with ICH Q1A(R2) guidelines.

Step 1: Stock Preparation

Dissolve Amoxicillin Trihydrate standard to a concentration of 1.0 mg/mL in Diluent (Water:Acetonitrile 80:20).

Step 2: Stress Conditions

| Stress Type | Reagent/Condition | Duration | Target Degradant |

| Acid Hydrolysis | Add 1.0 mL 0.1 N HCl to 1.0 mL Stock. Heat at 60°C. | 1-4 Hours | Amoxicilloic Acid, Penilloic Acid |

| Base Hydrolysis | Add 1.0 mL 0.1 N NaOH to 1.0 mL Stock. Ambient Temp. | 15-30 Mins | Amoxicilloic Acid (Rapid) |

| Neutral/Thermal | 1.0 mL Stock (No pH mod). Heat at 80°C. | 2-6 Hours | DKP (Primary) , Amoxicilloic Acid |

| Oxidative | Add 1.0 mL 3% | 1-2 Hours | Amoxicillin S-oxide (Sulfoxide) |

Step 3: Quenching & Analysis

-

Quench: Neutralize acid/base samples immediately after the time point (e.g., add equal volume of 0.1 N NaOH to the acid sample) to freeze the reaction.

-

Dilute: Dilute all samples to the linear range of the MS detector (typically 1-10 µg/mL).

-

Inject: 5 µL into the LC-MS/MS system using the parameters defined in Section 3.

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

De Baere, S., & De Wassenge, L. (2002). Liquid chromatography-tandem mass spectrometry for the quantification of amoxicillin and its major metabolites in pig tissues. [Link]

-

Nagele, E., & Moritz, R. (2005).[3] Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[1][4] [Link]

-

Gozlan, I., et al. (2013). Amoxicillin-diketopiperazine-2',5' in wastewater samples: The threat of the "silent" degradation product. [Link]

-

Deshpande, A.D., et al. (2004). Degradation of beta-lactam antibiotics.[1][5][6][7] Current Science. [Link]

Sources

- 1. public.jenck.com [public.jenck.com]

- 2. brjac.com.br [brjac.com.br]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]

- 6. Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Thermodynamic Stability & Kinetic Profiling of Amoxicillin Impurity D

Topic: Thermodynamic Stability of Amoxicillin Impurity D Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Quality Control Professionals

Executive Summary & Structural Identity

In the development of

Unlike kinetic impurities that may form transiently, Impurity D is the thermodynamically stable product resulting from the irreversible hydrolysis of the strained

Molecular Identity

-

Common Name: Amoxicilloic Acid (Amoxicillin Penicilloic Acid)[1][2]

-

Chemical Structure: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3]

-

Formation Mechanism: Nucleophilic attack on the carbonyl carbon of the

-lactam ring by water (hydrolysis) or hydroxide ions, leading to ring opening.

The Thermodynamic Landscape

The transition from Amoxicillin to Impurity D is driven by the release of ring strain energy inherent in the four-membered

Degradation Pathway Visualization

The following diagram illustrates the irreversible hydrolysis pathway converting Amoxicillin to Impurity D.

Kinetic Order and Rate Laws

The degradation of Amoxicillin to Impurity D in aqueous solution follows pseudo-first-order kinetics under constant pH and temperature conditions.

Where

- : Specific acid catalysis constant (dominant at pH < 2).

- : Solvent catalysis constant (water).

- : Specific base catalysis constant (dominant at pH > 8).

pH-Rate Profile

The stability profile is U-shaped. Amoxicillin exhibits maximum stability (minimum formation of Impurity D) in the pH range of 4.0 to 6.0 , coinciding with its zwitterionic isoelectric point.

Table 1: Comparative Stability Data (Aqueous Solution at 25°C)

| pH Condition | Dominant Mechanism | Relative Rate ( | Half-life ( |

| pH 1.2 (Gastric) | Acid Catalysis | High | ~ 2–4 Hours |

| pH 5.0 (Formulation) | Solvent Hydrolysis | Low (Baseline) | > 7 Days |

| pH 9.0 (Alkaline) | Base Catalysis | Very High | < 30 Minutes |

Note: Data derived from Arrhenius extrapolations and general

Activation Energy ( )

The hydrolysis reaction is temperature-dependent, following the Arrhenius equation. The activation energy (

Experimental Framework: Self-Validating Protocols

To rigorously assess the thermodynamic stability of a new formulation, researchers must employ a Stability-Indicating Method (SIM) . The following protocol ensures specificity for Impurity D amidst other degradants (e.g., dimers, diketopiperazines).

Forced Degradation Workflow

This workflow is designed to generate Impurity D intentionally to validate analytical separation.

Analytical Methodology (HPLC-UV)

To accurately quantify Impurity D, the following chromatographic conditions are recommended. This method separates the open-ring Impurity D (highly polar) from the parent Amoxicillin.

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C8 or equivalent).

-

Mobile Phase A: Phosphate Buffer (pH 5.0).[4]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 97% A / 3% B

-

15 min: 80% A / 20% B

-

-

Detection: UV @ 230 nm (Amoxicillin) and 254 nm (Impurity D often has lower response, check relative response factor).

-

Retention Logic: Impurity D (dicarboxylic acid) is more polar than Amoxicillin and typically elutes earlier (RRT < 1.0) in reverse-phase systems.

Validation Check:

-

Resolution (

): Must be > 1.5 between Amoxicillin and Impurity D. -

Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity D peak is spectrally homogeneous.

Mitigation Strategies

Based on the thermodynamic profile, the following strategies prevent the accumulation of Impurity D:

-

pH Control: Formulations must be buffered strictly between pH 4.5 and 5.5. Citrate or phosphate buffers are effective, but catalytic effects of buffer species should be evaluated.

-

Moisture Restriction: Since water is a reactant in the rate-limiting step (hydrolysis), lyophilized powders or low-water-activity suspensions are essential.

-

Temperature Management: Adhere to cold chain storage. An excursion to 40°C increases the reaction rate by approximately 4–5x (based on

).

References

-

Council of Europe. (2020). Amoxicillin Trihydrate Monograph. European Pharmacopoeia 10.0. Link

-

Gozlan, I., Rotstein, A., & Avisar, D. (2010).[6] Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Environmental Chemistry. Link

-

Chadha, R., et al. (2003). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. Journal of Pharmacy and Pharmacology. Link

-

U.S. Pharmacopeial Convention. (2023). Amoxicillin: Organic Impurities. USP-NF.[7] Link

-

Nogueira, F., et al. (2021).[8] Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules. Journal of the Brazilian Chemical Society. Link

Sources

- 1. allmpus.com [allmpus.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 5. Amoxicillin Alternative USP Method with HPLC - AppNote [mtc-usa.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. tlcstandards.com [tlcstandards.com]

- 8. scielo.br [scielo.br]

Beyond the Peak: A Definitive Technical Guide to Amoxicillin vs. Impurity D

Executive Summary: The Criticality of the Beta-Lactam Ring

In the high-stakes arena of antibiotic development, the distinction between an Active Pharmaceutical Ingredient (API) and its degradation products is not merely a matter of purity—it is a matter of clinical efficacy and patient safety.

This guide dissects the relationship between Amoxicillin (the therapeutic agent) and Amoxicillin Impurity D (its primary degradation product). While they share a genetic chemical lineage, their biological behaviors are diametrically opposed. Amoxicillin relies on the tension of its beta-lactam ring to kill bacteria; Impurity D is the thermodynamic surrender of that ring, resulting in a molecule that is therapeutically inert yet immunologically dangerous.

This whitepaper provides the structural, functional, and analytical intelligence required to distinguish, quantify, and control these two entities.

Structural Divergence: The Chemistry of Inactivation

The defining difference between Amoxicillin and Impurity D lies in the integrity of the beta-lactam ring (the 4-membered cyclic amide).

Amoxicillin (The Active Pharmacophore)

Amoxicillin is a semi-synthetic aminopenicillin.[1][2] Its antibacterial activity is driven by the high ring strain of the beta-lactam ring fused to a thiazolidine ring. This strain makes the carbonyl carbon highly electrophilic, allowing it to acylate the active site serine of bacterial Penicillin-Binding Proteins (PBPs).

-

Chemical Core: 6-aminopenicillanic acid (6-APA) nucleus.

-

Key Feature: Intact Beta-Lactam Ring.

-

Molecular Formula:

[2][3]

Impurity D (The Thermodynamic Sink)

Impurity D, pharmacopoeially identified as Amoxicillin Penicilloic Acid , is formed via the hydrolysis of the beta-lactam ring.[1] The ring opens to form a free carboxylic acid and a secondary amine, relieving the ring strain.

-

Chemical Name (Ph. Eur.): (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[4][5][6]

-

Key Feature: Open Beta-Lactam Ring (Hydrolyzed).[1]

-

Molecular Formula:

(Note the addition of

The Degradation Pathway (Visualization)

The following diagram maps the irreversible transformation of Amoxicillin into Impurity D, highlighting the hydrolytic trigger.

Caption: Figure 1. The hydrolytic degradation pathway converting Amoxicillin to Impurity D (Penicilloic Acid).[1]

Functional Consequence: Efficacy vs. Toxicity

Why does this structural change matter? The opening of the ring shifts the molecule from a "bullet" to a "hapten."

Mechanism of Action (Amoxicillin)

-

Target: Bacterial Transpeptidases (PBPs).

-

Action: The beta-lactam ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.[7] It covalently binds to the enzyme, inhibiting cell wall synthesis.

-

Result: Bacterial lysis (Bactericidal).

Mechanism of Toxicity (Impurity D)

-

Target: Host Immune System.

-

Action: Impurity D (Penicilloic Acid) lacks the electrophilicity to bind PBPs, rendering it antibacterially inactive . However, the newly exposed carboxylic acid and peptide groups can act as haptens . They can covalently bind to serum proteins (like albumin) to form immunogenic conjugates.

-

Result: These conjugates are the primary determinants of Type I Hypersensitivity reactions (Anaphylaxis) in penicillin-allergic patients.

Analytical Protocol: Separation and Quantification

Distinguishing Amoxicillin from Impurity D requires robust chromatography. Because Impurity D possesses an additional free carboxylic acid (from the ring opening), its polarity and pKa profile differ from the parent drug.

The Separation Logic

In Reversed-Phase HPLC (RP-HPLC) at acidic pH (typically pH 5.0), the ionization states control retention.

-

Amoxicillin: Zwitterionic.

-

Impurity D: Contains two carboxylic acid groups.[3][8][9] At pH 5.0, it is more polar than the parent compound in certain conformations, yet interaction with the stationary phase often results in Impurity D eluting after Amoxicillin in standard Ph. Eur. gradient methods due to specific hydrophobic interactions of the open chain conformation.

Standardized Experimental Protocol (HPLC)

Based on European Pharmacopoeia and validated industry standards.

Objective: Quantify Impurity D levels relative to Amoxicillin API.

| Parameter | Specification | Causality / Rationale |

| Column | C18 or C8 (e.g., Zorbax SB-C8), 250 mm x 4.6 mm, 5 µm | C8 offers optimal selectivity for the polar/non-polar balance of beta-lactams. |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 5.[10]0) | pH 5.0 ensures stability of Amoxicillin (unstable at high/low pH) and reproducible ionization. |

| Mobile Phase B | Acetonitrile : Buffer (95:5) | Acetonitrile provides the elution strength required for the gradient. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles. |

| Detection | UV at 230 nm | 230 nm captures the absorption of the amide bonds and the aromatic ring; minimizes solvent cutoff noise. |

| Injection Volume | 20 - 50 µL | Higher volume needed for trace impurity detection (LOD/LOQ). |

Gradient Program:

-

0-5 min: Isocratic (Low %B) to elute early polar impurities.

-

5-25 min: Linear ramp to High %B to elute Amoxicillin and then Impurity D.

-

Note: In this system, Impurity D typically elutes AFTER Amoxicillin (Relative Retention Time ~ 2.0 - 4.0 depending on exact column chemistry).

Self-Validating System Check

To ensure the assay is valid before releasing results, verify:

-

Resolution (

): > 2.0 between Amoxicillin and nearest peak. -

Tailing Factor: < 1.5 for the Amoxicillin peak (Beta-lactams are prone to tailing due to silanol interactions; high tailing indicates column aging).

-

Sensitivity: Signal-to-Noise (S/N) > 10 for the Impurity D standard at the reporting threshold (0.05%).

Comparative Data Summary

The following table synthesizes the critical technical differences for quick reference.

| Feature | Amoxicillin (API) | Impurity D (Penicilloic Acid) |

| CAS Number | 26787-78-0 | 68728-47-2 (Sodium salt form) |

| Molecular Weight | 365.4 g/mol | 383.4 g/mol (+18 Da for |

| Structure | Fused Beta-Lactam/Thiazolidine | Open Chain / Thiazolidine |

| Antibacterial Activity | High (Bactericidal) | None (Inactive) |

| Immunogenicity | Low (unless degraded) | High (Major Antigenic Determinant) |

| Origin | Synthetic Manufacturing | Hydrolytic Degradation (Storage/pH) |

| HPLC Elution | Primary Peak | Late Eluting Peak (Method Dependent) |

| Regulatory Limit | N/A (Main Component) |

References

-

European Pharmacopoeia (Ph.[13][14][15] Eur.) . Amoxicillin Trihydrate Monograph. Verified standard for impurity nomenclature and limits.

-

United States Pharmacopeia (USP). Amoxicillin and Amoxicillin Impurity D (Related Compound D).

-

BenchChem. Amoxicillin Impurity D Structure and Formation Mechanism.

-

National Center for Biotechnology Information (PubChem).

-

Agilent Technologies. Analysis of Amoxicillin and Impurities on Agilent 1220 Infinity LC System.

-

Gollapalli, N. R., et al.RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.

Sources

- 1. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. allmpus.com [allmpus.com]

- 5. alentris.org [alentris.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 8. Amoxicillin Ttrihydrate | C16H25N3O8S | CID 21960594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. benchchem.com [benchchem.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. veeprho.com [veeprho.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight Calculation of Amoxicillin Degradants

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the calculation and experimental verification of the molecular weights of amoxicillin degradation products. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind analytical choices, ensuring a robust and scientifically sound approach.

Introduction: The Imperative of Degradant Analysis

Amoxicillin, a cornerstone β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1][2][3] This process leads to the formation of various transformation products, or degradants. The identification and characterization of these degradants are critical for several reasons:

-

Efficacy: Degradation reduces the concentration of the active pharmaceutical ingredient (API), potentially compromising therapeutic effectiveness.

-

Safety: Degradants may be inactive, possess reduced antimicrobial activity, or in some cases, exhibit toxicity or act as allergens.[2]

-

Regulatory Compliance: Regulatory bodies worldwide mandate the identification and quantification of impurities and degradants in pharmaceutical products to ensure patient safety.

Accurate molecular weight determination is the first and most crucial step in the structural elucidation of these unknown compounds. This guide details the theoretical calculation and the empirical verification of the molecular weights of key amoxicillin degradants.

Section 1: The Chemistry of Amoxicillin Degradation

The instability of amoxicillin is primarily attributed to the four-membered β-lactam ring, which is susceptible to nucleophilic attack, especially by water (hydrolysis). The degradation pathway is pH-dependent and can lead to several key products.[4]

The primary hydrolytic degradation pathway begins with the opening of the β-lactam ring to form Amoxicilloic Acid.[2][3] This intermediate is generally unstable and can undergo further intramolecular reactions.[2] One significant subsequent product is the more stable Amoxicillin Diketopiperazine, formed through an intramolecular condensation.[2] Another potential transformation from amoxicilloic acid involves decarboxylation to form Amoxicillin Penilloic Acid.[3][4][5]

Key Degradation Products:

-

Amoxicilloic Acid: The initial product of β-lactam ring hydrolysis.

-

Amoxicillin Diketopiperazine: A major, more stable rearrangement product.[5][6][7]

-

Amoxicillin Penilloic Acid: A product formed via decarboxylation.[3][5]

Below is a diagram illustrating the primary hydrolytic degradation pathway of amoxicillin.

Caption: Primary hydrolytic degradation pathway of Amoxicillin.

Section 2: Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. To perform this calculation, two pieces of information are essential:

-

The Molecular Formula , which specifies the number of atoms of each element in one molecule of the substance.

-

The Standard Atomic Weight of each element.[8]

For the purpose of these calculations, we will use the following standard atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

Calculation Methodology:

The molecular weight is calculated using the formula:

MW = Σ (Number of atoms of element * Atomic weight of element)

Example: Amoxicillin

-

Calculation:

-

C: 16 * 12.011 = 192.176

-

H: 19 * 1.008 = 19.152

-

N: 3 * 14.007 = 42.021

-

O: 5 * 15.999 = 79.995

-

S: 1 * 32.06 = 32.060

-

Total Molecular Weight = 365.404 g/mol

-

Data Summary: Amoxicillin and Its Degradants

The table below summarizes the molecular formulas and calculated molecular weights for amoxicillin and its primary degradants. This serves as a quick reference for analytical method development and data interpretation.

| Compound Name | Molecular Formula | Calculation Breakdown | Calculated Molecular Weight ( g/mol ) |

| Amoxicillin | C₁₆H₁₉N₃O₅S[9][10] | (1612.011) + (191.008) + (314.007) + (515.999) + (132.06) | 365.40 |

| Amoxicilloic Acid | C₁₆H₂₁N₃O₆S[12][13][14] | (1612.011) + (211.008) + (314.007) + (615.999) + (132.06) | 383.42 |

| Amoxicillin Diketopiperazine | C₁₆H₁₉N₃O₅S[6][7][15] | (1612.011) + (191.008) + (314.007) + (515.999) + (132.06) | 365.40 |

| Amoxicillin Penilloic Acid | C₁₅H₂₁N₃O₄S[16] | (1512.011) + (211.008) + (314.007) + (415.999) + (132.06) | 343.41 |

Note: Amoxicillin and its diketopiperazine derivative are isomers, meaning they share the same molecular formula and thus the same molecular weight, but differ in their structural arrangement.

Section 3: Experimental Verification: A Core LC-MS/MS Workflow

While theoretical calculations are fundamental, empirical verification is non-negotiable for definitive identification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose.[17][18][19] It offers both the chromatographic separation of compounds in a mixture and the high-resolution mass analysis required to confirm their molecular weights.

Causality Behind the Choice of LC-MS/MS:

-

LC Separation: A stressed amoxicillin sample is a complex mixture. The HPLC component separates the parent drug from its various degradants based on their physicochemical properties (e.g., polarity), allowing for individual analysis.

-

MS Identification: The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio (m/z). For singly charged ions ([M+H]⁺), this value directly corresponds to the protonated molecular weight, providing powerful confirmation of the calculated values.

-

MS/MS for Specificity: Tandem MS (MS/MS) adds a layer of structural confirmation by fragmenting the parent ion and analyzing its product ions, creating a unique "fingerprint" for each compound.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust workflow designed for the identification of amoxicillin degradants.

1. Sample Preparation (Forced Degradation):

-

Objective: To intentionally degrade amoxicillin to generate the degradants of interest.

-

Hydrolytic Stress:

- Prepare a 1 mg/mL solution of Amoxicillin Reference Standard in a 1:1 mixture of acetonitrile and water.

- Divide the solution into three aliquots: Acidic, Basic, and Neutral.

- To the 'Acidic' aliquot, add 0.1 M Hydrochloric Acid.

- To the 'Basic' aliquot, add 0.1 M Sodium Hydroxide.

- Leave the 'Neutral' aliquot as is.

- Incubate all samples at 60°C for 24 hours. Neutralize the acidic and basic samples before analysis.

- Prepare an undegraded 'Control' sample by dissolving amoxicillin in the mobile phase just before injection.

2. LC-MS/MS Method Parameters:

-

Rationale: These parameters are chosen to achieve good chromatographic resolution and sensitive detection of the target analytes. A C18 column is a versatile choice for separating compounds of moderate polarity like amoxicillin and its degradants.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation efficiency for complex mixtures. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting compounds from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |

| Gradient | 5% B to 95% B over 10 min | A gradient ensures that both polar and less polar compounds are eluted effectively. |

| Injection Volume | 5 µL | A small volume to prevent column overloading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these molecules. Positive mode will generate protonated molecules [M+H]⁺. |

| MS Scan Mode | Full Scan (m/z 100-500) | To detect all potential parent ions in the expected mass range. |

| MS/MS Scan | Product Ion Scan | Triggered for the expected m/z of amoxicillin and its degradants (e.g., 366.1, 384.1, 344.1). |

3. Data Analysis and Interpretation:

-

Extract Ion Chromatograms (EICs): For each theoretically calculated protonated mass ([M+H]⁺), extract the corresponding chromatogram. For example, to find Amoxicilloic Acid (MW 383.42), create an EIC for m/z 384.12.

-

Confirm Retention Time: Compare the chromatograms of the stressed samples to the control. The peak for amoxicillin (m/z 366.11) should decrease in the stressed samples, while new peaks corresponding to the degradants should appear.

-

Verify Mass Accuracy: The high-resolution mass spectrometer should provide a measured mass that is within a very narrow tolerance (typically <5 ppm) of the theoretical mass of the protonated molecule.

-

Analyze MS/MS Spectra: The fragmentation pattern observed in the MS/MS scan provides the final piece of evidence for structural confirmation.

The following diagram illustrates this experimental workflow.

Caption: A streamlined workflow for degradant identification using LC-MS/MS.

Conclusion

The rigorous analysis of amoxicillin degradants is a fundamental requirement in modern drug development and quality control. This guide establishes a comprehensive methodology that integrates theoretical molecular weight calculations with a robust, self-validating LC-MS/MS workflow. By understanding the chemistry of degradation and applying sound analytical principles, researchers can confidently identify and characterize these critical compounds, ensuring the safety, quality, and efficacy of pharmaceutical products.

References

-

Title: Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment Source: Tel Aviv University Research Repository URL: [Link]

-

Title: New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater Source: PubMed URL: [Link]

-

Title: AMOXIL (amoxicillin) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Possible pathways of amoxicillin degradation. Source: ResearchGate URL: [Link]

-

Title: Suggested degradation pathway of AMX in an aqueous medium. Source: ResearchGate URL: [Link]

-

Title: Amoxicillin | The Merck Index Online Source: Royal Society of Chemistry URL: [Link]

-

Title: Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment Source: PubMed URL: [Link]

-

Title: Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment | Request PDF Source: ResearchGate URL: [Link]

-

Title: Amoxicillin Alpha Penicilloic Acid Source: Veeprho URL: [Link]

-

Title: Amoxicilloic acid | C16H21N3O6S Source: PubChem URL: [Link]

-

Title: Amoxicillin penicilloic acid | C16H21N3O6S Source: PubChem URL: [Link]

-

Title: Analytical Studies of Amoxicillin and Erythromycin by LC-MS/MS, in Environmental and Waste Waters in Central Scotland Source: Glasgow Caledonian University URL: [Link]

-

Title: Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts Source: PMC URL: [Link]

-

Title: Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma Source: IEEE Xplore URL: [Link]

-

Title: Degradation pathway of amoxicillin. Source: ResearchGate URL: [Link]

-

Title: amoxicilloic acid dimer Source: Allmpus URL: [Link]

-

Title: LCMS-IT-TOF Analysis of Amoxicillin Source: Jenck URL: [Link]

-

Title: Amoxicillin Penilloic Acid | CAS# 1356020-01-3 Source: Symtera Analytics URL: [Link]

-

Title: Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry Source: Scholarship @ Claremont URL: [Link]

-

Title: Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma Source: MDPI URL: [Link]

-

Title: CHNOS molar mass Source: WebQC.org URL: [Link]

-

Title: Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF Source: Shimadzu URL: [Link]

-

Title: Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs Source: Vedantu URL: [Link]

-

Title: Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Atomic Mass for all the elements in the Periodic Table Source: periodictable.me URL: [Link]

-

Title: Atomic Masses of First 30 Elements Source: Scribd URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. Amoxicillin Diketopiperazine | CAS 94659-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Amoxicillin Diketopiperazine | LGC Standards [lgcstandards.com]

- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. 阿莫西林 - [sigmaaldrich.com]

- 12. veeprho.com [veeprho.com]

- 13. Amoxicilloic acid | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Amoxicillin penicilloic acid | C16H21N3O6S | CID 132583458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Amoxicillin Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 16. Amoxicillin Penilloic Acid | CAS# 1356020-01-3 | C15H21N3O4S [symteraanalytics.com]

- 17. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 18. Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 19. scholarship.claremont.edu [scholarship.claremont.edu]

Introduction: The Stability Challenge of a Cornerstone Antibiotic

An In-Depth Technical Guide to Identifying Amoxicillin Hydrolysis Products in Solution

Amoxicillin, a broad-spectrum β-lactam antibiotic, remains a pillar of modern medicine for treating a vast array of bacterial infections.[1] Its efficacy, however, is intrinsically linked to its chemical integrity, specifically that of its four-membered β-lactam ring. This strained ring is the molecule's reactive center, essential for inhibiting bacterial cell wall synthesis, but it is also its greatest vulnerability.[1][2] The β-lactam ring is highly susceptible to hydrolysis, a chemical breakdown process in the presence of water, which cleaves the ring and renders the antibiotic inactive.[3]

This degradation poses a significant challenge for drug development, formulation, and quality control. The formation of hydrolysis products not only signifies a loss of potency but also introduces new chemical entities that must be identified, quantified, and assessed for potential toxicity. Therefore, ensuring patient safety and therapeutic efficacy mandates the use of robust, validated analytical methods that can accurately measure the parent drug in the presence of its degradation products. Such a method is known as a stability-indicating method (SIM), and its development is a critical regulatory requirement.[1]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, investigate, and identify the hydrolysis products of amoxicillin. We will delve into the underlying chemistry of its degradation, detail the strategic application of forced degradation studies, and present a multi-faceted analytical workflow for the unambiguous identification and characterization of these critical species.

Chapter 1: The Chemical Landscape of Amoxicillin Hydrolysis

The hydrolysis of amoxicillin is not a single reaction but a cascade of events heavily influenced by the pH of the solution.[4][5] The fundamental mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[6] This initial step inactivates the antibiotic and gives rise to the primary hydrolytic product, amoxicilloic acid.

-

Acidic Hydrolysis : Under acidic conditions, the primary degradation pathway begins with the opening of the β-lactam ring to form amoxicilloic acid (also known as amoxicillin penicilloic acid).[3][7] This product is itself unstable and can undergo subsequent decarboxylation (loss of a CO2 molecule) to yield stereoisomers of amoxicillin penilloic acid.[7]

-

Alkaline Hydrolysis : In alkaline environments (e.g., a solution with a pH above 7), the hydrolysis is significantly accelerated.[3] The hydroxide ion acts as a potent nucleophile, rapidly attacking the β-lactam ring to form amoxicilloic acid.[6][8] Studies have shown amoxicillin to be highly susceptible to alkaline conditions, with significant degradation occurring even in mildly basic solutions.[9]

-

Neutral Hydrolysis : At or near neutral pH, the degradation is slower but more complex. While amoxicilloic acid is still a key product, other pathways become more prominent, including intramolecular reactions. This can lead to the formation of amoxicillin 2',5'-diketopiperazine, a product resulting from the cyclization between the side-chain amino group and the cleaved β-lactam ring.[4][10] Over extended periods, these initial products can further degrade into a multitude of smaller, more polar compounds.[4]

Chapter 2: Generating the Evidence - Forced Degradation Studies

To develop a trustworthy stability-indicating method, one must first prove it can separate the active drug from its potential degradation products. The challenge is that these products may not be present in a fresh drug sample. Therefore, we perform forced degradation (or stress testing) studies, intentionally subjecting the drug to harsh conditions to generate these degradants in a controlled manner.[1][11] This process is a cornerstone of method development and validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

The causality behind this approach is straightforward: by creating a complex mixture of the parent drug and its key degradation products, we can challenge our analytical method to prove its specificity. If the method can resolve and quantify amoxicillin in this "worst-case" scenario, we can be confident in its ability to do so for samples undergoing degradation under normal storage conditions.

Experimental Protocol: A Self-Validating Forced Degradation Study

This protocol outlines a typical forced degradation study for amoxicillin, designed to produce its primary hydrolytic and oxidative degradants.

Objective: To generate a comprehensive set of amoxicillin degradation products for the development and validation of a stability-indicating analytical method.

Materials:

-

Amoxicillin Reference Standard

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 0.015 M[8]

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water

-

Class A volumetric flasks, pipettes

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of amoxicillin (e.g., 1 mg/mL) in a suitable solvent, such as a mix of 0.01 M potassium dihydrogen phosphate buffer (pH 5.0) and methanol (8:2 v/v).[8]

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[8]

-

At the end of the incubation, carefully neutralize the solution with an equivalent amount of 0.1 M NaOH.

-

Dilute to a final target concentration with the mobile phase for analysis.

-

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).[8]

-

Dilute to the final concentration with the mobile phase.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a sealed vial.

-

Heat in a water bath or oven at a specified temperature (e.g., 80°C) for several hours.

-

Cool the solution to room temperature and dilute to the final concentration.

-

-

Control Samples:

-

Prepare an unstressed control sample by diluting the stock solution to the final concentration.

-

Prepare a blank sample containing only the diluent and stress-inducing reagents (e.g., neutralized acid/base) to identify any potential artifacts.

-

Self-Validation Checkpoint: The goal is to achieve partial degradation, typically 10-30%. If degradation is too extensive or too little, adjust the stress condition (time, temperature, or reagent concentration) accordingly. This ensures that both the parent drug and its major degradation products are present in sufficient quantities for method development.

Chapter 3: The Analytical Toolkit for Identification and Quantification

A single analytical technique is rarely sufficient for the complete characterization of degradation products. A multi-faceted approach, leveraging the strengths of chromatography for separation and spectroscopy for identification, is essential for unambiguous results.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is the workhorse for separating amoxicillin from its hydrolysis products in a complex mixture.[13] A reversed-phase (RP-HPLC) method is almost universally employed for this purpose.

Expertise & Causality: The choice of a C18 (octadecylsilyl) column is standard because its nonpolar stationary phase provides effective retention and separation of the relatively polar amoxicillin and its even more polar degradants (like amoxicilloic acid).[8] The mobile phase typically consists of a slightly acidic buffer (e.g., phosphate buffer at pH 4.4-5.0) and an organic modifier like methanol or acetonitrile.[3] Maintaining a slightly acidic pH is crucial; it suppresses the ionization of the carboxylic acid groups on both amoxicillin and its degradants, leading to better-retained, sharper peaks and improved chromatographic performance.

Experimental Protocol: A Stability-Indicating HPLC-UV Method

Objective: To separate and quantify amoxicillin in the presence of its forced degradation products.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard configuration for pharmaceutical analysis. A PDA detector is invaluable as it provides spectral data to assess peak purity. |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[3] | Industry standard for this separation, providing good resolution and peak shape. |

| Mobile Phase | Phosphate Buffer (e.g., 0.01 M KH₂PO₄, pH 5.0) and Methanol (95:5 v/v).[8][14] | The buffered aqueous phase controls analyte ionization, while methanol provides the necessary elution strength. |

| Flow Rate | 1.0 mL/min[3] | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temp. | 30°C[3] | Controlled temperature ensures reproducible retention times. |

| Autosampler Temp. | 4°C[3] | Crucial for preventing further degradation of the prepared samples while they await injection. |

| Injection Volume | 20 µL[3] | A standard volume; can be adjusted based on sample concentration and detector sensitivity. |

| Detection | UV at 230 nm[3] | Amoxicillin and its key degradants exhibit strong absorbance at this wavelength. |

Trustworthiness - System Suitability: Before analyzing samples, the system's performance must be verified. A system suitability solution (containing amoxicillin and a known impurity or degradation product) is injected. Acceptance criteria are set for key parameters like:

-

Resolution (Rs): Must be > 2.0 between amoxicillin and the closest eluting peak.

-

Tailing Factor (T): Should be < 2.0 for the amoxicillin peak.

-

Relative Standard Deviation (RSD): Must be < 2.0% for the peak area from replicate injections.

Mass Spectrometry (MS): Unveiling Molecular Identities

While HPLC separates the components, Mass Spectrometry provides the data needed for identification. When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures.[15]

Expertise & Causality: Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that keeps the fragile molecules intact, allowing for the detection of the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.[16] This accuracy allows for the confident determination of the elemental composition (empirical formula) of a compound, which is a critical step in identifying an unknown degradation product. Further fragmentation of the molecular ion (MS/MS) provides structural clues that help piece together the molecule's identity.[10]

Data Presentation: Expected Hydrolysis Products of Amoxicillin

| Compound Name | Common Abbreviation | Molecular Formula | Exact Mass [M+H]⁺ |

| Amoxicillin | AMX | C₁₆H₁₉N₃O₅S | 366.1118 |

| Amoxicilloic Acid | ADP1/2 | C₁₆H₂₁N₃O₆S | 384.1224 |

| Amoxicillin Penilloic Acid | ADP4/5 | C₁₅H₁₉N₃O₄S | 340.1118 |

| Amoxicillin 2',5'-diketopiperazine | ADP8/9 | C₁₆H₁₉N₃O₄S | 366.1118 |

(Note: The exact mass of Diketopiperazine is identical to the parent amoxicillin, as it is an isomer. Their separation must be achieved chromatographically.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

For novel or structurally complex degradation products, where MS data may be ambiguous, NMR spectroscopy is the ultimate tool for definitive structure elucidation.[17]

Expertise & Causality: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule.[18] By analyzing chemical shifts, coupling constants, and through-space correlations (in 2D NMR experiments), a complete and unambiguous 3D structure of a molecule can be determined. While not a routine quality control tool due to its lower sensitivity and higher complexity compared to LC-MS, it is indispensable for the reference standard characterization of newly discovered degradation products.[10][19]

Chapter 4: An Integrated Workflow for Unambiguous Identification

This workflow demonstrates a self-validating system. The initial HPLC-UV method, developed using the stressed samples, proves its stability-indicating capability. The subsequent LC-MS analyses provide strong evidence for the identities of the observed degradation peaks. For any critical or novel product, isolation and NMR analysis provide the final, irrefutable confirmation.

Conclusion

The hydrolytic degradation of amoxicillin is a critical factor influencing its efficacy and safety. A thorough understanding of its pH-dependent degradation pathways is fundamental for developing stable pharmaceutical formulations and robust quality control strategies. The primary hydrolysis products—amoxicilloic acid, amoxicillin penilloic acid, and amoxicillin 2',5'-diketopiperazine—must be effectively monitored.

A scientifically rigorous approach, beginning with forced degradation studies and employing an integrated analytical toolkit of HPLC, MS, and NMR, is non-negotiable for the unambiguous identification of these products. This multi-technique workflow not only satisfies regulatory requirements for stability-indicating methods but also embodies the principles of scientific integrity, ensuring that the medicines delivered to patients are both potent and safe throughout their shelf life.

References

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO. [Link]

-

β-Lactamases: A Focus on Current Challenges. (n.d.). PMC. [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). R Discovery. [Link]

-

General mechanism of β-lactam hydrolysis and avibactam inhibition of... (n.d.). ResearchGate. [Link]

-

Beta-lactamase. (n.d.). Wikipedia. [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). Academia.edu. [Link]

-

Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI. [Link]

-

Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. (2013). PubMed. [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). Scite.ai. [Link]

-

Development of a Validated Stability Indicating Method for Quantification of Amoxicillin, Clarithromycin and Lansoprazole in Bulk and Pharmaceutical Dosage form by RP-HPLC. (2021). ijap.org. [Link]

-

Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. (n.d.). Ovid. [Link]

-

Amoxicillin hydrolysis to 2-amino-2-( p -hydroxyphenyl)acetic acid. 40. (n.d.). ResearchGate. [Link]

-

Behavior of amoxicillin in wastewater and river water: identification of its main transformation products by liquid chromatography/electrospray quadrupole time-of-flight mass spectrometry. (2013). IMDEA AGUA. [Link]

-

New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. (2016). PubMed. [Link]

-

RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2014). ResearchGate. [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2025). ResearchGate. [Link]

-

The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). PMC - NIH. [Link]

-

Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. (2010). Scientific Research Publishing. [Link]

-

Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. (2022). PubMed. [Link]

-

Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. (n.d.). Tel Aviv University. [Link]

-

RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals. [Link]

-

Papers of the month - Fighting antimicrobial resistance: new insights into the hydrolysis of the antibiotic amoxicillin. (2023). BAM. [Link]

-

Penicilloic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed. [Link]

-

Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. (2022). OPUS. [Link]

-

RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals. [Link]

-

Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS n and accurate mass determination by ESI TOF. (2005). ACS Publications. [Link]

-

NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. (2013). ACS Publications. [Link]

-

NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. (2013). ACS Publications. [Link]

-

Passage from amoxicillin to amoxicilloic acid at acidic pH. (n.d.). ResearchGate. [Link]

-

Chemical structure of amoxicillin (left) and penicilloic acid (right). (n.d.). ResearchGate. [Link]

-

Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. (n.d.). Shimadzu. [Link]

-

... elucidating the structure of an organic compound. It gives information on the environment in which the nuclei of the atoms are found in. (n.d.). University of Ghana. [Link]

-

A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. (2018). CORE. [Link]

-

Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. (n.d.). ijptonline.com. [Link]

-

Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. (2017). tandfonline.com. [Link]

- Method for detecting impurities in amoxicillin granules. (n.d.).

-

Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. (2010). Semantic Scholar. [Link]

-

Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. (n.d.). Scholarship @ Claremont. [Link]

-

Synthesis and Characterization of Potential Impurity in Amoxicillin. (2015). Impactfactor. [Link]

-

Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022). PMC. [Link]

-

Effect of pH value on degradation of amoxicillin with the Co 3 O 4 /PMS... (n.d.). ResearchGate. [Link]

-

Penicilloic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. akjournals.com [akjournals.com]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.imdea-agua.org:13000 [eprints.imdea-agua.org:13000]

- 17. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 19. ovid.com [ovid.com]

Application Notes and Protocols for the Chromatographic Separation of Amoxicillin Impurities

Introduction: The Criticality of Amoxicillin Purity

Amoxicillin, a cornerstone of antibacterial therapy, is a semi-synthetic β-lactam antibiotic widely prescribed for its broad spectrum of activity.[1] However, its chemical structure, particularly the strained β-lactam ring, renders it susceptible to degradation under various conditions, including hydrolysis and oxidation.[1] This degradation, along with potential byproducts from the manufacturing process, can lead to the formation of numerous impurities. The presence of these impurities, even in minute quantities, can impact the drug's safety and efficacy. Therefore, regulatory bodies worldwide mandate strict control over the impurity profile of amoxicillin.[2]

This comprehensive guide provides a detailed exploration of the chromatographic conditions essential for the robust separation and quantification of amoxicillin and its related substances. We will delve into the scientific rationale behind method development, offer detailed protocols based on established pharmacopeial methods and current research, and provide insights to empower researchers, scientists, and drug development professionals in their quality control endeavors.

Pillar 1: The Science of Separation - Choosing Your Chromatographic Conditions

The successful separation of amoxicillin from its structurally similar impurities is a nuanced process that hinges on the careful selection of several key chromatographic parameters. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique due to its sensitivity and ability to resolve complex mixtures.[3]

The Stationary Phase: C8 vs. C18 Columns

The choice of the stationary phase is fundamental to achieving the desired selectivity. For amoxicillin and its related compounds, octadecylsilane (C18) and octylsilane (C8) bonded silica are the most common choices.

-

C18 Columns: These columns offer high hydrophobicity, providing excellent retention for a wide range of compounds. They are particularly useful when analyzing amoxicillin in combination with other drugs, such as clavulanate.[3][4][5]

-

C8 Columns: C8 columns are less hydrophobic than their C18 counterparts. This characteristic is often advantageous for the separation of amoxicillin impurities as listed in the European Pharmacopoeia, providing a different selectivity that can be crucial for resolving closely related compounds.[6][7][8]

The selection between C8 and C18 is not merely a matter of preference but a strategic choice based on the specific impurities of interest and the overall separation goals.

The Mobile Phase: A Symphony of pH, Buffer, and Organic Modifier

The mobile phase composition is arguably the most critical factor in controlling the retention and resolution of amoxicillin and its impurities.

-

pH Control and Buffering: Amoxicillin and many of its impurities are ionizable compounds. Therefore, precise control of the mobile phase pH is paramount. A pH around 5.0 is frequently employed, as it helps to maintain the analytes in a consistent ionization state, leading to reproducible retention times and improved peak shapes.[1][5][8][9] Phosphate buffers are the workhorse for this purpose due to their suitable buffering capacity in this pH range.[9][10][11][12][13]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to modulate the elution strength of the mobile phase. Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice and concentration of the organic modifier directly impact the retention times of the analytes.

-

Gradient Elution: Due to the wide range of polarities among amoxicillin and its numerous impurities, an isocratic elution (constant mobile phase composition) is often insufficient to achieve a complete separation within a reasonable timeframe. A gradient elution, where the concentration of the organic modifier is increased over time, is typically necessary to elute the more retained impurities while maintaining good resolution of the early-eluting peaks.[6][14]

Detection: Illuminating the Impurities

Ultraviolet (UV) detection is the standard for the analysis of amoxicillin and its impurities. The choice of wavelength is important for achieving adequate sensitivity for all compounds of interest. Common wavelengths include:

-

230 nm: Often used for good overall response to amoxicillin and many of its related substances.[8]

-

215 nm and 220 nm: Can provide enhanced sensitivity for certain impurities, especially when analyzing amoxicillin in combination with clavulanic acid.[3][4][5]

-

254 nm: A common wavelength used in pharmacopeial methods.[15]

A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[16]

Pillar 2: Trustworthy Protocols for Impurity Profiling

The following protocols are designed to be robust and self-validating, incorporating principles from established pharmacopeial methods and peer-reviewed literature. A crucial aspect of ensuring the trustworthiness of these methods is the performance of forced degradation studies. Subjecting amoxicillin to stress conditions (acid, base, oxidation, heat, and light) helps to generate potential degradation products and demonstrates the stability-indicating nature of the analytical method.[1][5][17]

Workflow for Method Development and Validation

The development and validation of a stability-indicating HPLC method for amoxicillin impurities follows a logical progression.

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Protocol 1: European Pharmacopoeia (EP) Based Method for Related Substances

This method is adapted from the principles outlined in the European Pharmacopoeia for the separation of amoxicillin and its specified impurities.[10]

Chromatographic Conditions

| Parameter | Specification |

| Column | C8, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

Table 1: Gradient Program for EP-Based Method

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 95 | 5 |

| 20 | 75 | 25 |

| 25 | 75 | 25 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

Solutions Preparation

-